molecular formula C10H11ClFN B6617820 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1519739-41-3

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6617820
CAS RN: 1519739-41-3
M. Wt: 199.65 g/mol
InChI Key: SXUSGBSRSINJDE-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-CFMTI) is an organic compound that has been studied extensively for its potential applications in medicine and biochemistry. It has been synthesized in the laboratory and is currently being investigated for its use in a variety of scientific research applications. The compound has unique biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments.

Scientific Research Applications

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research applications. It has been used in a variety of studies, including studies of its mechanism of action, its biochemical and physiological effects, and its potential use in laboratory experiments. It has also been used in studies of its potential therapeutic effects, such as its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It is also believed that this compound may act as an inhibitor of the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to interact with certain ion channels, suggesting that it may have an effect on the electrical activity of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the electrical activity of neurons. Finally, this compound has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential therapeutic uses in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be synthesized in high yields using a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how the compound works, making it difficult to predict its effects in certain situations. Additionally, the compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in a variety of scientific research fields. It could be used in the development of new drugs and drug delivery systems, as well as in the treatment of diseases such as cancer. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.

Synthesis Methods

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of this compound with a palladium catalyst in the presence of a base. The reaction is carried out in an anhydrous solvent, such as dichloromethane, and yields the desired product in high yields. Other methods of synthesis, such as the Sonogashira-Hagihara cross-coupling reaction and the Buchwald-Hartwig amination, have also been used to synthesize this compound.

properties

IUPAC Name

7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUSGBSRSINJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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